4-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzene-1-sulfonamide
Description
4-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexyl group, a dimethoxyphenyl group, and a benzene sulfonamide moiety, making it a unique structure for chemical research and industrial applications.
Properties
IUPAC Name |
4-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO4S/c1-26-21-13-8-17(16-22(21)27-2)14-15-23-28(24,25)20-11-9-19(10-12-20)18-6-4-3-5-7-18/h8-13,16,18,23H,3-7,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUETXXCYXRCLLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)C3CCCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the sulfonamide group: This can be achieved by reacting benzene sulfonyl chloride with an amine derivative under basic conditions.
Introduction of the cyclohexyl group: This step involves the alkylation of the sulfonamide intermediate with a cyclohexyl halide.
Attachment of the dimethoxyphenyl group: This can be done through a Friedel-Crafts alkylation reaction, where the sulfonamide intermediate reacts with a dimethoxyphenyl ethyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides or aromatic compounds.
Scientific Research Applications
4-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of their natural substrates, leading to competitive inhibition.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-N’-[2-(3,4-dimethoxyphenyl)ethyl]urea: Similar structure but with a urea group instead of a sulfonamide group.
N-cyclohexyl-N’-[2-(3,4-dimethoxyphenyl)ethyl]-1,2-hydrazinedicarbothioamide: Contains a hydrazine and thioamide group.
Uniqueness
4-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzene-1-sulfonamide is unique due to its combination of a cyclohexyl group, a dimethoxyphenyl group, and a benzene sulfonamide moiety. This unique structure provides distinct chemical and biological properties, making it valuable for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
